molecular formula C11H13N7 B7988748 (3S,4S)-3,4-Diazido-1-(phenylmethyl)pyrrolidine

(3S,4S)-3,4-Diazido-1-(phenylmethyl)pyrrolidine

Cat. No.: B7988748
M. Wt: 243.27 g/mol
InChI Key: SJTPNWLLDKCASW-QWRGUYRKSA-N
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Description

(3S,4S)-3,4-Diazido-1-(phenylmethyl)pyrrolidine is a chemical compound with the molecular formula C₁₁H₁₃N₇ It is characterized by the presence of two azido groups attached to a pyrrolidine ring, which is further substituted with a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3,4-Diazido-1-(phenylmethyl)pyrrolidine typically involves the azidation of a suitable precursor. One common method involves the reaction of (3S,4S)-3,4-diamino-1-(phenylmethyl)pyrrolidine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the azido groups.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, ensuring safety measures for handling azides, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3,4-Diazido-1-(phenylmethyl)pyrrolidine can undergo various chemical reactions, including:

    Reduction: The azido groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride.

    Substitution: The azido groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as halides or alkoxides.

    Cycloaddition: The azido groups can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Nucleophiles: Halides, alkoxides.

    Cycloaddition Conditions: Copper(I) catalysts for Huisgen cycloaddition.

Major Products

    Reduction Products: Corresponding diamines.

    Substitution Products: Compounds with substituted groups replacing the azido groups.

    Cycloaddition Products: Triazole derivatives.

Scientific Research Applications

(3S,4S)-3,4-Diazido-1-(phenylmethyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the formation of triazoles through cycloaddition reactions.

    Biology: Potential use in bioconjugation techniques, where it can be attached to biomolecules for labeling or tracking purposes.

    Medicine: Investigated for its potential in drug development, particularly in the design of molecules with specific biological activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (3S,4S)-3,4-Diazido-1-(phenylmethyl)pyrrolidine largely depends on the specific application and the chemical environment. In cycloaddition reactions, the azido groups act as 1,3-dipoles, reacting with alkynes or alkenes to form triazoles. In reduction reactions, the azido groups are converted to amines, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-3,4-Diamino-1-(phenylmethyl)pyrrolidine: Precursor for the synthesis of (3S,4S)-3,4-Diazido-1-(phenylmethyl)pyrrolidine.

    (3S,4S)-3,4-Bis(diphenylphosphino)-1-(phenylmethyl)pyrrolidine: Another pyrrolidine derivative with different functional groups.

Uniqueness

This compound is unique due to the presence of two azido groups, which impart distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for applications in synthetic chemistry and materials science.

Properties

IUPAC Name

(3S,4S)-3,4-diazido-1-benzylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N7/c12-16-14-10-7-18(8-11(10)15-17-13)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTPNWLLDKCASW-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)N=[N+]=[N-])N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)N=[N+]=[N-])N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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